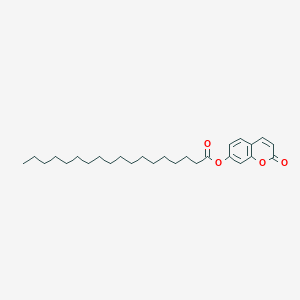![molecular formula C14H18N4 B14280273 N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 133681-60-4](/img/structure/B14280273.png)
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is a chemical compound that features two pyridin-3-ylmethyl groups attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of pyridin-3-ylmethylamine with ethane-1,2-diamine. One common method involves refluxing pyridin-3-ylmethylamine and diethyloxalate in a 2:1 molar ratio in a water solution . The reaction conditions are mild and do not require the use of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The pyridin-3-ylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of N-(pyridin-2-yl)amides .
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine
- (2-aminoethyl)bis[(pyridin-2-yl)methyl]amine
Uniqueness
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to the presence of pyridin-3-ylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents or structural features.
Eigenschaften
CAS-Nummer |
133681-60-4 |
|---|---|
Molekularformel |
C14H18N4 |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
N,N'-bis(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-10,17-18H,7-8,11-12H2 |
InChI-Schlüssel |
NZZOFGUPTZQKGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNCCNCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


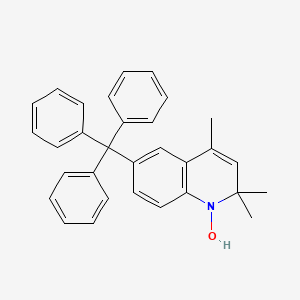
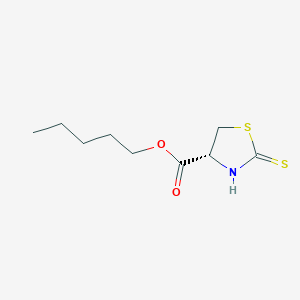
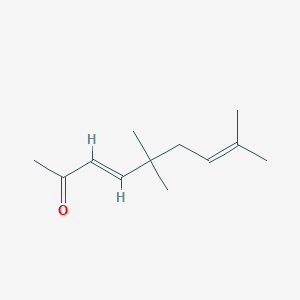
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
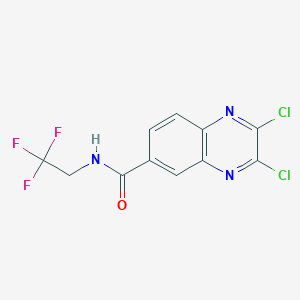
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
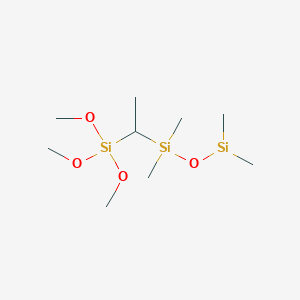
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)

